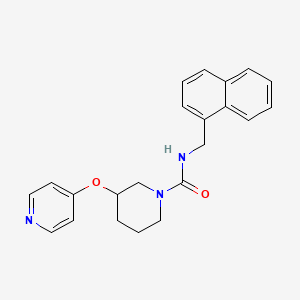![molecular formula C23H19NO4 B2814289 [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate CAS No. 1009249-55-1](/img/structure/B2814289.png)
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is a complex organic compound with the molecular formula C23H19NO4 and a molecular weight of 373408
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-formylbenzoic acid and 1-(2-phenylanilino)propan-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its unique structure allows for the investigation of specific molecular pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its effects on various biological targets, including receptors, enzymes, and cellular pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-methylbenzoate: Similar in structure but with a methyl group instead of a formyl group.
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-hydroxybenzoate: Similar in structure but with a hydroxy group instead of a formyl group.
Uniqueness
The uniqueness of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate lies in its specific functional groups and their arrangement. The formyl group provides unique reactivity and potential for further chemical modifications, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[1-oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16(28-23(27)19-13-11-17(15-25)12-14-19)22(26)24-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQBCVZWHWVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2814212.png)
![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)


![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)


![9-(2,5-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2814225.png)

